![molecular formula C14H13N5OS2 B2826204 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 874794-67-9](/img/structure/B2826204.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a thiophenyl group (a sulfur-containing aromatic ring), a triazole ring (a five-membered ring containing three nitrogen atoms), and an acetamide group (an acetyl group bonded to an amine). These functional groups suggest that the compound could participate in a variety of chemical reactions and could potentially exhibit interesting biological activity .
Molecular Structure Analysis
The presence of multiple aromatic rings (the thiophene and the triazole) suggests that this compound could have significant resonance stabilization. The electron-donating amino group and electron-withdrawing acetamide group could also impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of polar functional groups like the amino group and the acetamide group could increase the compound’s solubility in polar solvents .科学的研究の応用
Synthetic Methods and Chemical Properties
One area of research involves the synthesis and evaluation of chemical compounds with potential for pharmacological application. For instance, studies have shown that derivatives of 1,2,4-triazole possess significant synthetic and pharmacological potential, suggesting a foundation for the development of new drugs with minimized toxicity and enhanced effectiveness (Chalenko et al., 2019). Additionally, the exploration of sulfur-containing heterocycles, including thiadiazoles and thiophenes, is highlighted for their promising practical applications, indicating an ongoing interest in the synthesis of novel compounds that can lead to advancements in various fields of chemistry and medicine (Gouda et al., 2010).
Antimicrobial and Antitumor Activities
The compound and its derivatives have been assessed for antimicrobial and antitumor activities. For example, the synthesis of thiadiazole and triazole derivatives has shown significant antibacterial and antifungal activity, suggesting their potential as lead compounds in the development of new antimicrobial agents (Hussain et al., 2008). Research into thiazolidinone derivatives also emphasizes their antimicrobial properties, further supporting the compound's relevance in the search for new therapeutic agents (Baviskar et al., 2013).
Structural Characterization and Analysis
Structural elucidation plays a crucial role in understanding the compound's potential applications. Studies involving crystal structure analysis and the characterization of novel derivatives provide insight into the molecular foundation behind the compound's biological activities, guiding further synthetic and application-oriented research (Cai et al., 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c15-19-13(11-7-4-8-21-11)17-18-14(19)22-9-12(20)16-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVZUGCVYWGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

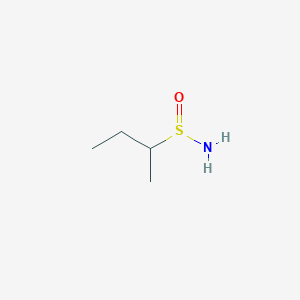
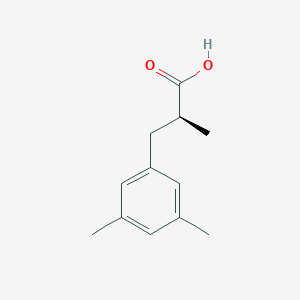
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2826127.png)
![(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2826129.png)
![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)
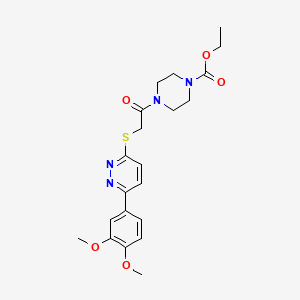
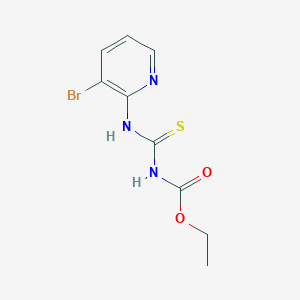

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2826137.png)
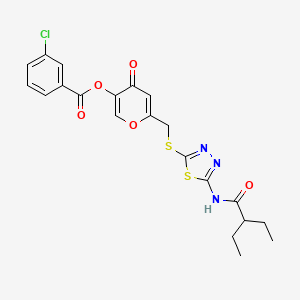
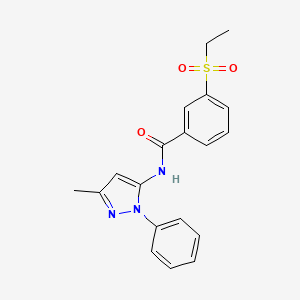


![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)